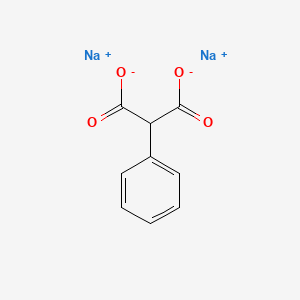

Disodium 2-phenylpropanedioate

Übersicht

Beschreibung

Disodium 2-phenylpropanedioate, also known as disodium phenylmalonate, is an organic compound with the molecular formula C₉H₆Na₂O₄. It is a disodium salt of phenylmalonic acid and is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disodium 2-phenylpropanedioate can be synthesized through the neutralization of phenylmalonic acid with sodium hydroxide. The reaction typically involves dissolving phenylmalonic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized for efficiency and yield, often using automated systems to control the addition of sodium hydroxide and the evaporation process.

Analyse Chemischer Reaktionen

Types of Reactions: Disodium 2-phenylpropanedioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Phenylacetic acid and other carboxylic acids.

Reduction: Phenylpropanol and related alcohols.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Disodium 2-phenylpropanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It serves as a buffer in biological experiments due to its ability to maintain pH levels.

Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of disodium 2-phenylpropanedioate involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This property is particularly useful in medical and biological applications where metal ion regulation is crucial.

Vergleich Mit ähnlichen Verbindungen

Disodium hydrogen phosphate: Another disodium salt used in buffering and industrial applications.

Disodium edetate: A chelating agent used in medicine and industry.

Uniqueness: Disodium 2-phenylpropanedioate is unique due to its phenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in organic synthesis and as a precursor for more complex molecules.

Biologische Aktivität

Disodium 2-phenylpropanedioate, also known as disodium phenylmalonate, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent studies and findings.

Chemical Structure and Synthesis

This compound is a diacidic salt formed from malonic acid and phenyl groups. Its chemical formula is CHNaO, and it can be synthesized through the reaction of phenylacetic acid with sodium hydroxide in the presence of malonic acid. The resulting compound exhibits solubility in water due to its disodium salt form, which enhances its bioavailability for biological applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria. For instance, a study indicated that compounds related to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL against pathogenic bacteria, suggesting its potential use as an antibacterial agent .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. Notably, it has shown efficacy in inhibiting dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, which are crucial in bacterial folate metabolism and fatty acid biosynthesis, respectively. The inhibition profile indicates that some derivatives have stronger effects than traditional antibiotics like trimethoprim .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : Molecular docking studies reveal that this compound binds effectively to the active sites of DHFR and enoyl ACP reductase, forming hydrogen bonds that stabilize the interaction .

- Cellular Uptake : The compound's solubility enhances its uptake by bacterial cells, allowing it to exert its effects more efficiently.

- Cytotoxicity : While exhibiting antibacterial properties, some derivatives have shown moderate cytotoxicity against mammalian cell lines (e.g., Vero and A549 cells), indicating a need for careful evaluation in therapeutic contexts .

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

- Antibacterial Efficacy : In vitro studies demonstrated that certain formulations containing this compound effectively reduced bacterial counts in infected tissue samples.

- Inhibition of Cancer Cell Growth : Preliminary research suggests that derivatives may inhibit the growth of cancer cell lines through similar mechanisms as those observed in bacterial inhibition .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

disodium;2-phenylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.2Na/c10-8(11)7(9(12)13)6-4-2-1-3-5-6;;/h1-5,7H,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRIUKNLJJXQMJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383005 | |

| Record name | Disodium 2-phenylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55277-85-5 | |

| Record name | Disodium 2-phenylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.